2-(Morpholin-4-yl)-2-oxoethyl (4-bromophenoxy)acetate
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Overview
Description
2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE is a chemical compound that features a morpholine ring, an oxoethyl group, and a bromophenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE typically involves the reaction of 2-bromo-2-methylpropanoic acid with 2-(4-morpholinyl)ethyl ester. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The oxoethyl group can participate in oxidation-reduction reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the oxoethyl group.
Reduction: Reduced derivatives of the oxoethyl group.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE involves its interaction with specific molecular targets. The morpholine ring can bind to RNA or other therapeutic targets, while the oxoethyl group can participate in redox reactions. The bromophenoxy acetate moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methylpropanoic acid 2-(4-morpholinyl)ethyl ester
- 2-Morpholinoethyl 2-bromo-2-methylpropanoate
- 2-Azidoethyl 2-bromoisobutyrate
- 2-(2-Bromoisobutyryloxy)ethyl methacrylate
Uniqueness
2-MORPHOLINO-2-OXOETHYL 2-(4-BROMOPHENOXY)ACETATE is unique due to its combination of a morpholine ring, an oxoethyl group, and a bromophenoxy acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C14H16BrNO5 |
---|---|
Molecular Weight |
358.18 g/mol |
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 2-(4-bromophenoxy)acetate |
InChI |
InChI=1S/C14H16BrNO5/c15-11-1-3-12(4-2-11)20-10-14(18)21-9-13(17)16-5-7-19-8-6-16/h1-4H,5-10H2 |
InChI Key |
ZVXCSYSBSDOBGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)COC2=CC=C(C=C2)Br |
solubility |
>53.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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